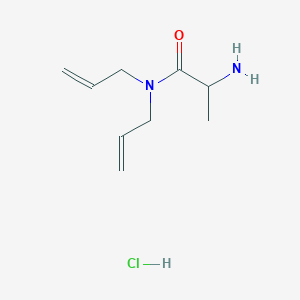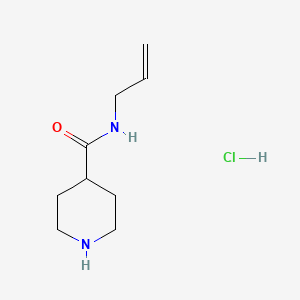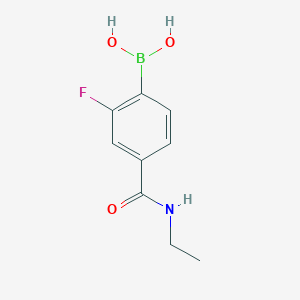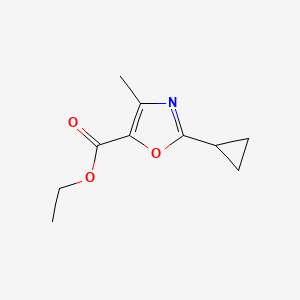
2-フルオロ-4-ヨード-6-(トリフルオロメチル)ピリジン
概要
説明
2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The molecular weight of 2-Fluoro-4-(trifluoromethyl)pyridine is 165.09 .Chemical Reactions Analysis
2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
有機合成
2-フルオロ-4-ヨード-6-(トリフルオロメチル)ピリジン: は、有機合成における重要な中間体です。 アミノ化反応により、さまざまなアミノピリジンを調製するために使用されます 。これらのアミノピリジンは、潜在的な生物活性を持つ化合物を合成するために不可欠です。
触媒
この化合物は、テトラメチルビフェニルの位置選択的調製における触媒リガンドとして機能します。 このプロセスは、パラジウム触媒によるキシレンの空気酸化カップリングを伴います 。この用途は、ビフェニル構造がさまざまな有機材料の成分である工業化学の分野において重要です。
農薬研究
農薬研究では、2-フルオロ-4-ヨード-6-(トリフルオロメチル)ピリジンの誘導体が、その独自の物理化学的特性により使用されています。 これらは、新しい殺虫剤や除草剤の開発に貢献し、作物保護戦略を強化します .
医薬品開発
この化合物の構造の一部であるトリフルオロメチルピリジン部分は、医薬品の有効成分における重要な構造モチーフです。 この部分は、いくつかの市販されている医薬品に組み込まれており、現在数多くの臨床試験で評価されています .
獣医学
ヒト用医薬品での用途と同様に、この化合物の誘導体は獣医学でも使用されています。 これらは、さまざまな動物の健康問題の治療における有効成分の一部を形成します .
作用機序
Target of Action
2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine primarily targets the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine are primarily those involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its solubility in water, alcohol, acetonitrile, and n,n-dimethylformamide suggests that it may have good absorption and distribution properties
Result of Action
The result of the action of 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine is the formation of aminopyridines and tetramethylbiphenyls . These compounds have various applications in the chemical industry.
Action Environment
The action of 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine can be influenced by environmental factors such as temperature and the presence of other chemicals . For example, it has a moderate fire hazard when exposed to heat or flame . It is also incompatible with oxidizing agents and bases .
Safety and Hazards
2-Fluoro-4-(trifluoromethyl)pyridine is a moderate fire hazard when exposed to heat or flame. Its vapor forms an explosive mixture with air. Moderate explosion hazard when exposed to heat or flame. Vapor may travel a considerable distance to the source of ignition. Heating may cause expansion or decomposition leading to violent rupture of containers .
将来の方向性
生化学分析
Biochemical Properties
2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of aminopyridines through amination reactions . It acts as a catalytic ligand for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products with high specificity and efficiency.
Cellular Effects
2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cellular proteins and enzymes can modulate their activity, leading to changes in cell function. For instance, the compound’s ability to act as a catalytic ligand suggests its potential impact on cellular oxidative processes . Detailed studies on its specific cellular effects are still needed to fully understand its role in cellular biology.
Molecular Mechanism
At the molecular level, 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the context of the reaction. The compound’s unique structure allows it to form stable complexes with metal catalysts, enhancing the efficiency of catalytic processes . Additionally, its fluorinated and iodinated groups contribute to its reactivity and specificity in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its reactivity may decrease over extended periods . Understanding these temporal effects is essential for optimizing its use in biochemical experiments.
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Detailed studies on dosage thresholds and toxicity are necessary to determine safe and effective usage levels .
Metabolic Pathways
2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. Its role in the preparation of aminopyridines and catalytic processes highlights its involvement in metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms is crucial for optimizing its delivery and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can vary depending on its localization within the cell . Detailed studies on its subcellular distribution are essential for understanding its precise role in cellular processes.
特性
IUPAC Name |
2-fluoro-4-iodo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDJZXRRHMOHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697225 | |
| Record name | 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957345-37-8 | |
| Record name | 2-Fluoro-4-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442097.png)



